(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Description
(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C18H24N2O5S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.14059304 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has explored the synthesis and antimicrobial activity of heterocyclic compounds based on pyrazole derivatives. For instance, the study by El‐Emary, Al-muaikel, and Moustafa (2002) delves into the synthesis of new heterocycles with potential antimicrobial properties, showcasing the chemical versatility of pyrazole-based compounds in creating pharmacologically active agents. The diversity in the synthesized compounds suggests their potential utility in developing new antimicrobial treatments (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer Activity
The exploration of anticancer properties is another significant area of research. Studies have focused on synthesizing and evaluating the biological activities of novel compounds with potential anticancer effects. For example, the work by Van Vliet et al. (2000) investigates thiopyran analogues of dopamine D3 receptor-selective agonists, highlighting the synthesis and pharmacological evaluation of compounds with potential therapeutic implications in cancer treatment (Van Vliet et al., 2000).
Synthesis of Complex Heterocyclic Compounds
The synthesis of complex heterocyclic compounds for various applications, including pharmaceuticals, is a critical area of research. Studies such as that by Khazaei et al. (2015) have demonstrated the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, emphasizing the role of efficient and homogeneous catalysts in the synthesis process. These methodologies contribute to the development of green chemistry protocols and the creation of novel compounds with potential application in scientific research and drug development (Khazaei et al., 2015).
Properties
IUPAC Name |
[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-12(2)8-19-5-6-20(15-10-26(22,23)9-14(15)19)18(21)13-3-4-16-17(7-13)25-11-24-16/h3-4,7,12,14-15H,5-6,8-11H2,1-2H3/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBPVSYVVDWLKO-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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